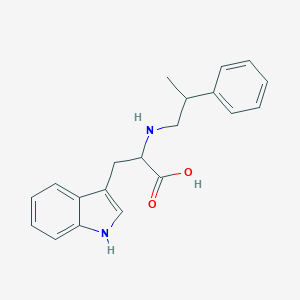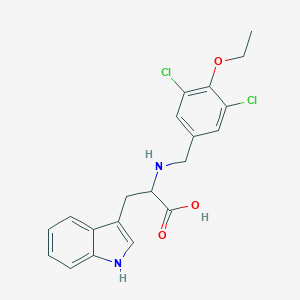![molecular formula C20H26N2O3 B271661 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B271661.png)
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide, also known as GW501516, is a synthetic drug that was developed in the 1990s for its potential use in treating metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities due to its ability to enhance physical performance and endurance. Despite its potential benefits, the use of GW501516 is controversial due to its potential health risks and lack of regulatory approval for human use.
Mechanism of Action
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, which can improve energy metabolism and reduce lipid accumulation in tissues. Additionally, it can increase the expression of genes involved in mitochondrial biogenesis, which may improve endurance and physical performance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models, including increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation. Additionally, it has been shown to increase endurance and physical performance in mice, rats, and dogs. However, the effects of this compound in humans are not well understood, and its safety and efficacy have not been established.
Advantages and Limitations for Lab Experiments
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has several advantages for use in lab experiments, including its ability to activate PPARδ and improve energy metabolism. However, its potential health risks and lack of regulatory approval for human use are significant limitations. Additionally, the use of this compound in animal models may not accurately reflect its effects in humans, and further research is needed to establish its safety and efficacy.
Future Directions
There are several potential future directions for research on 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide, including its use in treating metabolic and cardiovascular diseases, its potential as a performance-enhancing drug, and its effects on aging and longevity. Additionally, further research is needed to establish its safety and efficacy in humans and to determine the optimal dosing and administration protocols.
Synthesis Methods
The synthesis of 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide involves several steps, including the reaction of 4-chloro-2-methoxyphenol with 1-phenylbutylamine to form the intermediate 4-{[(1-phenylbutyl)amino]methyl}-2-methoxyphenol. This intermediate is then reacted with chloroacetyl chloride to form the final product, this compound.
Scientific Research Applications
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and decrease triglyceride levels in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating cardiovascular disease.
properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(1-phenylbutylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-3-7-17(16-8-5-4-6-9-16)22-13-15-10-11-18(19(12-15)24-2)25-14-20(21)23/h4-6,8-12,17,22H,3,7,13-14H2,1-2H3,(H2,21,23) |
InChI Key |
PSZJRTGWXNBCPG-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)

![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)



![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)
